Superior Cu(II) Complex Formation Constants vs. Closest Structural Analogs Under Standardized Potentiometric Conditions
In a direct head-to-head potentiometric study of five low-molecular-weight ligands sharing the pyridin-2-ylmethyl moiety, N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide ([H2(555)NH2]) exhibited the highest overall stability for Cu(II) complex species. The stability order determined experimentally was: [555-N] < [H(555)-N] < [H2(556)-N] < [H2(5555)-N], with [H2(555)NH2] demonstrating superior Cu(II) complexation compared to the mono-amine analog [H(555)NH2] (2-((2-aminoethyl)amino)-N-(pyridin-2-ylmethyl)acetamide) and the shorter-chain analog [H(56)NH2] (3-amino-N-(pyridin-2-ylmethyl)propanamide) [1].
| Evidence Dimension | Cu(II) Complex Stability Ranking |
|---|---|
| Target Compound Data | [H2(555)NH2] - second highest overall stability among five ligands; superior to [H(555)NH2] and [H(56)NH2] |
| Comparator Or Baseline | Comparators: [H(555)NH2] (mono-amine analog); [H(56)NH2] (shorter-chain analog); overall stability order: [555-N] < [H(555)-N] < [H2(556)-N] < [H2(5555)-N] |
| Quantified Difference | Significant Jahn-Teller distortion observed for MLH-1 and MLH-2 species of [H2(555)NH2] relative to comparators |
| Conditions | Potentiometric titration at 25±0.01°C, ionic strength 0.15 M (NaCl), glass electrode detection |
Why This Matters
Higher Cu(II) complex stability under physiological ionic strength conditions directly predicts more effective copper mobilization in biological systems, a prerequisite for anti-inflammatory efficacy in transdermal copper-delivery applications.
- [1] Elmagbari, F. M. Synthesis and design of ligand copper complexes as anti-inflammatory drugs. Doctoral dissertation, University of Cape Town, 2015. Table 4.1: Formation constants of H+, Cu(II), Ni(II) and Zn(II) with five low molecular ligands. View Source
